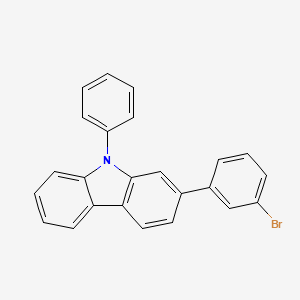

2-(3-Bromophenyl)-9-phenylcarbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenyl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-9-phenylcarbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromophenyl)-9-phenylcarbazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of various substituted carbazoles.

Oxidation: Formation of carbazole quinones.

Reduction: Formation of dehalogenated carbazoles or reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

2-(3-Bromophenyl)-9-phenylcarbazole is primarily utilized in the development of OLEDs due to its excellent charge transport properties. The bromine substitution enhances its electronic characteristics, making it a suitable material for efficient light emission and charge transport in OLED devices.

Photovoltaic Cells :

The compound is also investigated for its potential use in organic photovoltaic cells. Its unique electronic structure allows it to act as a semiconductor, facilitating the conversion of light into electricity.

Medicinal Chemistry

Anticancer Activity :

Recent studies have demonstrated the anticancer potential of this compound. Research indicates that it can induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways such as the PI3K/Akt pathway.

Case Study :

A study evaluated the compound's efficacy against human melanoma cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties :

This compound has also shown promising antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)-9-phenylcarbazole depends on its application:

Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Materials Science: Contributes to the structural and functional properties of materials through its aromatic and heterocyclic nature.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylcarbazole: Lacks the bromine substituent, resulting in different reactivity and applications.

3-Bromocarbazole:

9-Phenylcarbazole: Similar structure but without the bromine atom, leading to different chemical behavior.

Uniqueness

2-(3-Bromophenyl)-9-phenylcarbazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and versatility in various applications. The combination of these substituents allows for fine-tuning of its electronic and structural properties, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

2-(3-Bromophenyl)-9-phenylcarbazole is an organic compound with significant potential in medicinal chemistry, particularly for its anticancer properties. This compound belongs to the carbazole family, which is known for its diverse biological activities and applications in organic electronics. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H16BrN

- Molecular Weight : 398.30 g/mol

- Appearance : White to almost white crystalline solid

- Melting Point : 69-70°C

- Boiling Point : 463°C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling Reaction : Involves coupling a brominated aromatic compound with a boronic acid derivative using a palladium catalyst.

- Heck Reaction : Utilizes aryl halides and alkenes in the presence of a palladium catalyst to form the desired product.

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer properties , particularly through its ability to interact with cellular signaling pathways. Its biological activities can be summarized as follows:

Anticancer Activity

- Mechanism of Action : The compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest interactions with DNA and proteins that play crucial roles in cell signaling and proliferation.

- Case Studies :

Interaction with Biomolecules

Studies have indicated that this compound may bind to specific biomolecules, influencing various cellular processes:

- DNA Binding : The compound's structure allows it to interact with DNA, potentially leading to inhibition of replication and transcription.

- Protein Interaction : It may also interact with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), further contributing to its anticancer effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-phenylcarbazole | C18H12BrN | Simpler structure; lacks additional phenyl ring. |

| 9-(4-bromophenyl)carbazole | C18H12BrN | Different substitution pattern; varied reactivity. |

| 3-(4-bromophenyl)-9-phenylcarbazole | C24H16BrN | Similar structure; higher molecular weight. |

The unique combination of substitutions at both the 2 and 9 positions contributes to the distinct chemical behavior and potential applications of this compound compared to others.

Future Research Directions

Despite promising preliminary findings, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the exact molecular targets and pathways involved in its anticancer effects.

- In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models.

- Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the chemical structure influence biological activity.

Propiedades

IUPAC Name |

2-(3-bromophenyl)-9-phenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-22-21-11-4-5-12-23(21)26(24(22)16-18)20-9-2-1-3-10-20/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPKULWCGCHTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365118-41-7 |

Source

|

| Record name | 2-(3-Bromophenyl)-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.